N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Medicinal Chemistry Chemical Biology Drug Discovery

N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941971-09-1) is a synthetic small molecule belonging to the aryl sulfonamide class, incorporating a 3,4-dihydro-2H-1,5-benzodioxepine core coupled to a 2,5-dimethoxyphenyl substituent. The benzodioxepine scaffold is shared with a series of compounds investigated for modulation of glucokinase regulatory protein (GKRP) and inhibition of carbonic anhydrase isoforms.

Molecular Formula C17H19NO6S
Molecular Weight 365.4
CAS No. 941971-09-1
Cat. No. B2742083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
CAS941971-09-1
Molecular FormulaC17H19NO6S
Molecular Weight365.4
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
InChIInChI=1S/C17H19NO6S/c1-21-12-4-6-15(22-2)14(10-12)18-25(19,20)13-5-7-16-17(11-13)24-9-3-8-23-16/h4-7,10-11,18H,3,8-9H2,1-2H3
InChIKeyHKWCGMCLOHTOAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethoxyphenyl)-3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonamide (CAS 941971-09-1): Structural Classification and Baseline Identity


N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941971-09-1) is a synthetic small molecule belonging to the aryl sulfonamide class, incorporating a 3,4-dihydro-2H-1,5-benzodioxepine core coupled to a 2,5-dimethoxyphenyl substituent. The benzodioxepine scaffold is shared with a series of compounds investigated for modulation of glucokinase regulatory protein (GKRP) and inhibition of carbonic anhydrase isoforms [1][2]. However, a comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and global patent repositories (as of the knowledge cutoff) returned no primary research articles, patents, bioassay records, or authoritative database entries containing quantitative biological, pharmacological, or physicochemical data specific to this CAS number.

Why N-(2,5-Dimethoxyphenyl)-3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonamide Cannot Be Interchanged with In-Class Benzodioxepine Sulfonamides


Within the benzodioxepine-7-sulfonamide chemotype, minor N-aryl substitution changes can profoundly alter target engagement, potency, and selectivity. For example, N-[(R)-1-benzothiophen-2-yl(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (PDB ligand 2WX) and N-[(R)-1-benzofuran-2-yl(phenyl)methyl] analogs have been co-crystallized with GKRP, demonstrating specific binding interactions [1][2]. The introduction of the 2,5-dimethoxyphenyl group in the target compound alters hydrogen-bonding capacity, electron density, and steric bulk relative to the benzofuran, benzothiophene, or halogenated phenyl congeners. These differences are sufficient to invalidate direct functional substitution without empirical confirmation of equipotency, selectivity, and pharmacokinetic profile. Consequently, procurement decisions predicated on class-level assumptions risk selecting a compound with undocumented and potentially divergent performance.

Quantitative Differentiation Guide for N-(2,5-Dimethoxyphenyl)-3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonamide (CAS 941971-09-1)


Absence of Publicly Available Head-to-Head Comparative Bioactivity Data

After exhaustive interrogation of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and the World Intellectual Property Organization (WIPO) patent scope, no quantitative IC50, Ki, Kd, EC50, MIC, or any other dose-response endpoint was identified for N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 941971-09-1) in any assay, against any target, or in any cellular or in vivo model [1][2]. In contrast, nearest-neighbor benzodioxepine-7-sulfonamides such as N-[(4-methoxythian-4-yl)methyl]- and N-(2,4-difluorophenyl)- derivatives have vendor-claimed IC50 values in the 15–20 µM range against MCF-7 and A549 cancer cell lines, though these values originate from sources excluded per the rules of this guide and could not be independently verified . Consequently, no evidence-supported claim of superiority, equipotency, or inferiority relative to any comparator can be made for this specific CAS entry.

Medicinal Chemistry Chemical Biology Drug Discovery

Structural and Physicochemical Differentiation Based on Computed Properties

The target compound (MW 365.4 g/mol, formula C17H19NO6S) [1] can be distinguished from its closest purchasable benzodioxepine-7-sulfonamide analogs by computed physicochemical descriptors. The 2,5-dimethoxyphenyl group increases hydrogen-bond acceptor count (6 vs. 4 for the unsubstituted 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide core, CID 8317964) and raises the predicted XLogP. While the core scaffold has a computed XLogP of 0.4 [2], the addition of the dimethoxyphenyl sulfonamide moiety is expected to shift LogP into the 2–3 range based on fragment contribution analysis, altering solubility and membrane permeability profiles. This represents a class-level inference, not a quantitative head-to-head measurement.

Computational Chemistry ADMET Prediction Library Design

Potential Application Scenarios for N-(2,5-Dimethoxyphenyl)-3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonamide Based on Structural Class Inference


Exploratory Scaffold-Hopping in Sulfonamide-Based Kinase or Carbonic Anhydrase Programs

The benzodioxepine-7-sulfonamide scaffold is precedented in GKRP modulation and carbonic anhydrase inhibition [1][2]. Researchers seeking to explore the effects of a 2,5-dimethoxyphenyl N-substituent within this chemotype could acquire the compound as part of a focused library, provided they accept the absence of pre-existing potency data. This is a pure SAR exploration scenario with no guaranteed activity.

Physicochemical Property Baseline for Analog Series

With a molecular weight of 365.4 g/mol and an increased H-bond acceptor count versus the core scaffold [3], the compound may serve as a lipophilic benchmark in a matched molecular pair analysis alongside smaller or more polar analogs. The measured LogD, solubility, and permeability can be compared internally within the series to guide further optimization of ADMET profiles.

Negative Control or Inactive Comparator Design

In the absence of known bioactivity, the compound could be evaluated as a candidate for an inactive or weakly active comparator in assays where a closely related benzodioxepine sulfonamide has demonstrated potency. Confirmation of inactivity would require rigorous experimental determination and must not be assumed.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.